molecular formula C10H16N5O4P B1145756 O-Ethyl Adefovir CAS No. 116384-54-4

O-Ethyl Adefovir

Katalognummer: B1145756
CAS-Nummer: 116384-54-4
Molekulargewicht: 301.24 g/mol
InChI-Schlüssel: MRBIAWVMKIZTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Ethyl Adefovir is a derivative of Adefovir, an acyclic nucleoside phosphonate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus. This compound is a modified version of Adefovir, designed to enhance its pharmacokinetic properties and reduce potential side effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl Adefovir involves several steps, starting from the basic structure of Adefovir The process typically includes the alkylation of adenine with an appropriate ethylating agentThe reaction conditions often require the use of solvents like dimethylformamide and reagents such as magnesium tert-butoxide to achieve high conversions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

O-Ethyl Adefovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1.1 Treatment of Chronic Hepatitis B

O-Ethyl Adefovir is primarily recognized for its role in the treatment of chronic hepatitis B. As an adenosine monophosphate analog, it is phosphorylated to adefovir diphosphate, which inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. Clinical studies have demonstrated that this compound effectively reduces HBV viral load in patients with chronic infection. For instance, a randomized controlled trial comparing this compound with tenofovir showed comparable efficacy in reducing HBV DNA levels in HIV/HBV co-infected patients .

1.2 Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the competitive inhibition of the natural substrate dATP for viral DNA polymerase. This selective action minimizes toxicity to mammalian cells, making it a favorable option for long-term therapy in chronic HBV patients .

Oncology Applications

2.1 Potential in Cancer Therapy

Recent studies have explored the repurposing of this compound as a therapeutic agent for certain types of cancer, particularly medullary thyroid carcinoma (MTC). Research indicates that adefovir dipivoxil can inhibit RET transcriptional activity, which is crucial for tumor proliferation and metastasis in MTC .

2.2 Case Studies and Findings

  • Study on Medullary Thyroid Carcinoma : A study identified adefovir dipivoxil as a novel inhibitor of RET transcription, showing significant cytotoxic effects on MTC cells at low doses without notable toxicity . This finding suggests that this compound could be an effective adjunct therapy for patients with MTC who do not respond to conventional treatments.
  • Inhibition of Anthrax Edema Factor : Another interesting application is the selective inhibition of anthrax edema factor by adefovir, highlighting its potential use beyond viral infections . This broad-spectrum activity opens avenues for further research into its use against bacterial pathogens.

Pharmacokinetics and Formulation Enhancements

3.1 Improving Bioavailability

Research has focused on enhancing the oral bioavailability of this compound through various formulation strategies. For example, studies have investigated the use of medium-chain triglycerides (MCT) and esterase inhibitors to improve absorption rates and reduce first-pass metabolism in animal models . These advancements may lead to more effective dosing regimens in clinical settings.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral TherapyTreatment for chronic hepatitis BEffective in reducing HBV DNA levels
OncologyPotential treatment for medullary thyroid carcinomaInhibits RET transcription; cytotoxic effects
Broad-spectrum AntimicrobialInhibition of anthrax edema factorSelective inhibition observed
Bioavailability EnhancementUse of MCT and esterase inhibitors for improved absorptionEnhanced oral bioavailability noted

Wirkmechanismus

O-Ethyl Adefovir exerts its antiviral effects by inhibiting the viral DNA polymerase. This enzyme is crucial for the replication of the hepatitis B virus. The compound is phosphorylated by cellular kinases to form the active diphosphate, which competes with natural substrates and terminates DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adefovir: The parent compound with similar antiviral properties.

    Tenofovir: Another nucleoside analog with a similar mechanism of action.

    Entecavir: A nucleoside analog used for the treatment of hepatitis B.

Uniqueness

O-Ethyl Adefovir is unique due to its modified structure, which enhances its pharmacokinetic properties and reduces potential side effects compared to its parent compound, Adefovir .

Biologische Aktivität

O-Ethyl Adefovir, a derivative of the antiviral drug Adefovir, exhibits significant biological activity, particularly against the Hepatitis B virus (HBV). This article delves into its mechanisms of action, pharmacokinetics, biochemical properties, and comparative efficacy through various studies.

Target Enzyme : this compound primarily targets the DNA polymerase/reverse transcriptase of HBV. As an acyclic nucleotide reverse transcriptase inhibitor , it disrupts viral replication by inhibiting this enzyme's activity, thereby preventing the virus from multiplying within host cells.

Biochemical Pathways : The compound is converted into its active form, Adefovir diphosphate, within the cells. This conversion is crucial for its antiviral efficacy as it allows for effective competition with natural nucleotides during DNA synthesis.

Pharmacokinetics

This compound is rapidly converted to Adefovir in the intestine, which enhances its bioavailability and therapeutic potential. Studies indicate that it retains similar pharmacokinetic properties to its parent compound while potentially offering improved absorption characteristics due to structural modifications .

Cellular Effects

The primary cellular effect of this compound is the inhibition of HBV replication , particularly in liver cells where HBV predominantly replicates. This inhibition leads to a reduction in viral load and contributes to improved clinical outcomes in patients with chronic HBV infection .

Comparative Efficacy

In comparative studies with other antiviral agents such as Lamivudine and Tenofovir, this compound has demonstrated superior efficacy in reducing HBV DNA levels. For instance, clinical trials involving adefovir dipivoxil showed a greater than 4.1 log reduction in HBV DNA after 12 weeks of treatment compared to Lamivudine .

Table 1: Comparative Efficacy of Antiviral Agents

DrugReduction in HBV DNA (log10)Treatment DurationNotes
This compound>4.112 weeksSuperior to Lamivudine
Lamivudine<3.012 weeksHigher resistance rates
Tenofovir>4.012 weeksComparable to this compound

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Chronic Hepatitis B Treatment : In a cohort study involving patients with chronic HBV infection, those treated with this compound showed significant reductions in viral load and improved liver function tests compared to those receiving standard therapy .
  • Resistance Patterns : Research indicates that patients treated with this compound exhibited lower rates of resistance mutations compared to those treated with Lamivudine, underscoring its potential as a first-line therapy for chronic HBV .

Eigenschaften

CAS-Nummer

116384-54-4

Molekularformel

C10H16N5O4P

Molekulargewicht

301.24 g/mol

IUPAC-Name

2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid

InChI

InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13)

InChI-Schlüssel

MRBIAWVMKIZTRX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O

Synonyme

Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate;  P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.